[3-(Methoxymethyl)azetidin-3-yl]methanol
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Overview
Description
[3-(Methoxymethyl)azetidin-3-yl]methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Azetidine, formaldehyde, methanol
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or crystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
[3-(Methoxymethyl)azetidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
[3-(Hydroxymethyl)azetidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a methoxy group.
[3-(Methoxymethyl)azetidin-3-yl]amine: A related compound with an amine group.
Uniqueness
[3-(Methoxymethyl)azetidin-3-yl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxymethyl group provides additional stability and reactivity compared to similar compounds, making it valuable in various synthetic and research contexts.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[3-(methoxymethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-5-6(4-8)2-7-3-6/h7-8H,2-5H2,1H3 |
InChI Key |
USROCMXMSNANCT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CNC1)CO |
Origin of Product |
United States |
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